[(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate
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Overview
Description
[(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzotriazole moiety linked to a propan-2-ylideneamino group, which is further connected to a 2-methylbenzoate ester. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate typically involves the reaction of benzotriazole with a suitable propan-2-ylideneamino precursor, followed by esterification with 2-methylbenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Common synthetic routes include:
Step 1: Formation of the propan-2-ylideneamino intermediate through a condensation reaction.
Step 2: Coupling of the intermediate with benzotriazole under controlled temperature and pH conditions.
Step 3: Esterification with 2-methylbenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored for temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate can be compared with similar compounds such as:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combination of benzotriazole and 2-methylbenzoate moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-3-4-8-14(12)17(22)23-19-13(2)11-21-16-10-6-5-9-15(16)18-20-21/h3-10H,11H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQCXMENBYBIS-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(C)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/C)\CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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